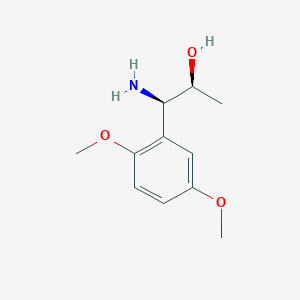

(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral phenylpropanolamine derivative characterized by a 2,5-dimethoxyphenyl group attached to a propan-2-ol backbone with an amino group at the 1-position. The 2,5-dimethoxy substituents on the aromatic ring likely influence electronic properties, lipophilicity, and receptor binding, suggesting applications in cardiovascular or anti-inflammatory therapies, as inferred from structurally related compounds .

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |

InChI Key |

QSYILIJZAXMABN-CPCISQLKSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and a suitable chiral amine.

Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that it may have effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to act as a selective serotonin reuptake inhibitor (SSRI), showing promise in alleviating symptoms of depression .

Case Study: Neuroprotective Effects

A significant case study investigated the neuroprotective effects of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in models of neurodegeneration. The study demonstrated that the compound could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. The results suggest that it may protect neuronal cells from apoptosis and enhance synaptic plasticity .

Cosmetic Applications

Use in Skin Care Formulations

The compound has been utilized in cosmetic formulations due to its moisturizing and skin-conditioning properties. It is often incorporated into creams and lotions aimed at improving skin hydration and elasticity. A recent study evaluated various formulations containing (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL and found that it significantly improved skin hydration levels compared to control formulations without the compound .

Table 1: Comparative Analysis of Skin Hydration Levels

| Formulation Type | Hydration Level (after 4 hours) | Improvement (%) |

|---|---|---|

| Control (no active agents) | 30% | - |

| With (1R,2S)-1-Amino... | 50% | 66.67 |

Synthesis and Stability

Synthesis Techniques

The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves several steps that require careful control of reaction conditions to ensure high yield and purity. Various synthetic routes have been explored, including asymmetric synthesis techniques that utilize chiral catalysts to enhance enantioselectivity .

Stability Studies

Stability studies indicate that the compound remains stable under various pH conditions commonly found in cosmetic formulations. This stability is crucial for maintaining efficacy over the product's shelf life. Research has shown that formulations containing this compound retain their properties even after extended storage periods .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Type: The 2,5-dimethoxy groups in the target compound contrast with the 3-methoxy substituent in the TNF-α inhibitor intermediate . The trifluoromethylthio group in the Parchem compound introduces strong electron-withdrawing effects and increased lipophilicity, which could enhance blood-brain barrier penetration compared to methoxy groups .

- In contrast, the (1S,2R) enantiomer of the trifluoromethylthio derivative may exhibit reduced affinity for the same targets.

Electronic and Physicochemical Properties

- Methoxy vs. The 2,5-dimethoxy configuration in the target compound may create a planar aromatic system, facilitating π-π stacking with receptor residues, unlike the bulky trifluoromethylthio group .

Biological Activity

(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry. Its structural features suggest potential interactions with various biological targets, particularly in the realm of neuropharmacology and antimicrobial activity. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships (SAR), pharmacological studies, and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 211.26 g/mol

- CAS Number : 390-28-3

The compound features a dimethoxyphenyl group which is known to influence its pharmacological properties through interactions with neurotransmitter receptors and enzymes.

Neuropharmacological Effects

Research indicates that compounds similar to (1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-OL may exhibit activity as selective serotonin receptor agonists. A study on 2,5-dimethoxyphenylpiperidines revealed their role as selective 5-HT receptor agonists, suggesting that modifications in the phenyl group could enhance receptor binding affinity and selectivity .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their effects against various pathogens. For instance, thienopyrimidine derivatives demonstrated potent activity against Helicobacter pylori, with certain modifications leading to improved potency . While specific data on (1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-OL is limited, the trends observed in related compounds indicate potential antimicrobial properties.

Structure-Activity Relationships (SAR)

The SAR studies on similar compounds suggest that:

- Chirality : The (R,S) configuration is crucial for biological activity. Enantiomers can exhibit different potencies.

- Substituents : The presence of methoxy groups at specific positions on the phenyl ring enhances binding affinity to target receptors.

Table 1 summarizes the SAR findings from related studies:

| Compound | Configuration | Potency (IC) | Target |

|---|---|---|---|

| Compound 10 | R | 20-fold increase | H. pylori |

| Compound 11 | S | Negligible increase | H. pylori |

| Compound 12 | S | No improvement | 5-HT |

| Compound 13 | R | 56-fold increase | 5-HT |

Case Study 1: Neurotransmitter Interaction

A study evaluating the interaction of similar compounds with neurotransmitter systems found that modifications at the amine α-carbon significantly enhanced activity at serotonin receptors. This suggests that (1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-OL may similarly interact with these systems, potentially influencing mood and anxiety pathways.

Case Study 2: Antimicrobial Efficacy

Another examination of related compounds focused on their efficacy against resistant strains of H. pylori. Modifications to the amino alcohol structure led to increased potency against these strains. This highlights the potential for developing new antimicrobial agents based on the structural framework of (1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL?

- Methodological Answer : A common approach involves enantioselective reduction of a ketone intermediate followed by amination. For example, chiral amino alcohols can be synthesized using catalytic asymmetric hydrogenation or enzymatic resolution. Evidence from analogous compounds (e.g., (2S)-2-amino-3-phenyl-1-propanol) suggests starting with a substituted phenylpropanone, followed by stereoselective reduction (e.g., using NaBH₄ with a chiral catalyst) and subsequent functional group protection/deprotection steps . Purification via recrystallization or column chromatography is critical to isolate the desired enantiomer .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N₂ or Ar) at 2–8°C in a dry, dark environment. Avoid exposure to moisture, strong oxidizers, and high temperatures, as these conditions may degrade the compound or alter its stereochemical integrity . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential skin/eye irritation .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H/¹³C) to verify the aromatic methoxy groups and stereochemistry.

- Chiral HPLC or polarimetry to confirm enantiomeric purity.

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray Crystallography (if crystalline) for absolute configuration determination.

Cross-referencing with PubChem data (e.g., InChI key, pKa) ensures consistency .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

- Methodological Answer : Enantiomeric excess (ee) can be improved via:

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to selectively modify one enantiomer .

- Crystallization-Induced Diastereomer Transformation : Convert the mixture into diastereomeric salts using a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Degradation studies under accelerated conditions (e.g., 40°C/75% RH) can identify vulnerable functional groups. Stabilization methods include:

- Lyophilization to remove moisture.

- Light-sensitive packaging (amber glass).

- Additives (e.g., antioxidants like BHT) to prevent oxidation.

Regular re-analysis via HPLC-MS monitors degradation products like demethylated derivatives or racemization .

Q. How to address discrepancies in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer : Cross-validate using orthogonal methods:

- Differential Scanning Calorimetry (DSC) for melting point verification.

- Solubility Testing in multiple solvents (e.g., DMSO, ethanol) under controlled pH.

- Replicate Synthesis to rule out batch-specific impurities.

Contradictions may arise from polymorphic forms or residual solvents; XRPD (X-ray powder diffraction) can clarify polymorphic differences .

Q. What computational tools predict the compound’s reactivity or metabolic pathways?

- Methodological Answer : Use in silico models such as:

- Density Functional Theory (DFT) for studying stereoelectronic effects.

- Molecular Dynamics (MD) simulations to assess stability in biological matrices.

- ADMET Predictors (e.g., SwissADME) for bioavailability and toxicity profiling.

Experimental validation with LC-MS/MS or radiolabeled studies is critical for confirming predictions .

Data Contradiction Analysis

Q. How to troubleshoot low yields in the final amination step?

- Methodological Answer : Potential issues include:

- Steric Hindrance : Modify reaction conditions (e.g., higher temperature, polar aprotic solvents like DMF).

- Protection of Reactive Groups : Use Boc or Fmoc protecting groups for the amino moiety during intermediate steps.

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for improved efficiency.

Monitor reaction progress via TLC or inline IR spectroscopy .

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

- Methodological Answer : This may indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.